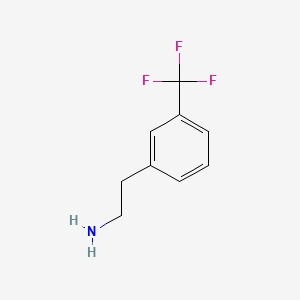

3-(Trifluoromethyl)phenethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVYCXMGJPKOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200517 | |

| Record name | Phenethylamine, m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-30-0 | |

| Record name | 2-(3-Trifluoromethylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, m-trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenethylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Trifluoromethyl)phenethylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details the compound's nomenclature, physicochemical characteristics, common synthetic pathways, spectroscopic profile, and critical safety protocols. By integrating theoretical principles with practical application insights, this guide serves as an essential resource for the effective handling and utilization of this important chemical intermediate.

Introduction and Strategic Importance

This compound, a member of the substituted phenethylamine class, is a key building block in synthetic organic chemistry.[1] The phenethylamine scaffold is foundational to a wide array of biologically active molecules, including neurotransmitters, hormones, and numerous pharmaceutical agents.[2] The strategic introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring at the meta-position significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.

The -CF₃ group is a powerful bioisostere for other chemical groups and is known to enhance properties such as membrane permeability and receptor binding affinity by increasing lipophilicity and blocking metabolic oxidation. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including anorectics and other central nervous system agents like Fenfluramine.[1] Understanding its core chemical properties is therefore paramount for its efficient and safe application in research and development.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is the foundation of safe and reproducible science. The following identifiers are associated with this compound:

-

Systematic IUPAC Name : 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine[3][4]

-

Common Synonyms : m-Trifluoromethylphenethylamine, 3-(2-Aminoethyl)benzotrifluoride, 2-(3-Trifluoromethylphenyl)ethylamine[1]

-

Molecular Formula : C₉H₁₀F₃N[1]

-

Molecular Weight : 189.18 g/mol [1]

The structure of the molecule is visualized below.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 77 °C | [1] |

| Density | 1.186 g/cm³ | [1] |

| Refractive Index (20°C) | 1.4635 - 1.4655 | [3] |

| Flash Point | 81 °C | [1] |

| pKa | 9.73 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether). | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a nitrogen-containing functional group attached to a 2-(3-(trifluoromethyl)phenyl)ethyl precursor. A prevalent and efficient laboratory-scale method is the reduction of 3-(trifluoromethyl)benzyl cyanide.

Synthetic Rationale and Workflow

The choice of 3-(trifluoromethyl)benzyl cyanide as a starting material is strategic because nitriles can be effectively reduced to primary amines using powerful hydride-donating reagents.[6] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete reduction of the nitrile group.[2][6] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) or diethyl ether are common solvents for this reaction.

The general workflow is a two-step process:

-

Reduction: The nitrile is reduced by LiAlH₄ in an anhydrous ether solvent.

-

Aqueous Work-up: The reaction is carefully quenched, and the resulting aluminum salts are hydrolyzed to liberate the free amine.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 3-(Trifluoromethyl)benzyl Cyanide

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize this compound via LiAlH₄ reduction of 3-(trifluoromethyl)benzyl cyanide.

Materials:

-

3-(Trifluoromethyl)benzyl cyanide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

-

Reagent Addition: The flask is charged with LiAlH₄ (1.2 equivalents) suspended in anhydrous diethyl ether (150 mL). The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 3-(Trifluoromethyl)benzyl cyanide (1.0 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes. The rate of addition is controlled to maintain a gentle reflux.

-

Causality Insight: The slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike.

-

-

Reaction Completion: After the addition is complete, the reaction mixture is removed from the ice bath, allowed to warm to room temperature, and then heated to reflux for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): The flask is cooled back to 0 °C. The reaction is quenched by the sequential, slow, and careful addition of: i. 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). ii. 'x' mL of 15% NaOH solution. iii. '3x' mL of water.

-

Self-Validation: This specific sequence (Fieser work-up) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

-

-

Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed with additional diethyl ether.

-

Purification: The combined ethereal filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporation). The crude amine is then purified by vacuum distillation to yield the final product as a colorless liquid.

-

Characterization: The identity and purity of the product should be confirmed by spectroscopic methods (NMR, IR, MS) and comparison to reference data.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the molecular structure and purity of the synthesized compound. While actual spectra depend on the specific instrument and conditions, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the ethylamine chain and the aromatic protons.

-

Aromatic Region (approx. 7.2-7.5 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern, characteristic of a 1,3-disubstituted ring.

-

Ethyl Group (approx. 2.7-3.0 ppm): Two triplets corresponding to the two -CH₂- groups. The -CH₂- group adjacent to the aromatic ring will be a triplet, and the -CH₂- group adjacent to the amine will also be a triplet, both integrating to 2H.

-

Amine Group (approx. 1.5-2.5 ppm): A broad singlet corresponding to the two -NH₂ protons, integrating to 2H. The chemical shift of this peak is variable and depends on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet signal further downfield (~124 ppm) with a large C-F coupling constant (J ≈ 272 Hz).[7]

-

Ethyl Carbons: Two signals in the aliphatic region (~35-45 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[3]

-

N-H Stretch (approx. 3300-3400 cm⁻¹): A pair of medium peaks characteristic of a primary amine.

-

C-H Stretch (Aromatic, approx. 3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic, approx. 2850-2950 cm⁻¹): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic, approx. 1450-1600 cm⁻¹): Several sharp peaks.

-

C-F Stretch (approx. 1100-1350 cm⁻¹): Very strong, characteristic absorption bands for the -CF₃ group.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 189. The fragmentation pattern would likely include the loss of the aminoethyl side chain, leading to a prominent peak corresponding to the tropylium-like cation.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Eye Protection : Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection : Wear appropriate protective clothing.

-

-

Handling and Storage :

-

First Aid Measures :

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for several minutes. Seek immediate medical attention.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation : Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

- Supporting Information for an unspecified article. (n.d.).

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

- Chemistry Stack Exchange. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [https://chemistry.stackexchange.com/questions/tagged/nitrile-reduction] (Note: A representative URL is used as the original may be complex; the source discusses the general mechanism).

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- YouTube. (2021). Reduction of nitriles to amines using LiAlH4. Retrieved from [https://www.youtube.com/watch?v=example_video_id] (Note: A representative URL is used as the original may be complex; the source discusses the general mechanism).

Sources

- 1. This compound | 52516-30-0 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. o-(trifluoromethyl)phenethylamine(774-18-5) 1H NMR spectrum [chemicalbook.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

Foreword: The Strategic Value of Fluorination in Modern Chemistry

An In-depth Technical Guide to 3-(Trifluoromethyl)phenethylamine (CAS: 52516-30-0)

In the landscape of contemporary drug discovery and material science, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature, coupled with significant lipophilicity and metabolic stability, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide focuses on this compound, a key building block that leverages these properties, serving as a critical intermediate for researchers and developers in pharmaceuticals, agrochemicals, and advanced materials.[3] As a derivative of the foundational phenethylamine structure, which is central to many psychoactive and therapeutic compounds, this molecule provides a gateway to novel chemical entities with enhanced biological performance.[4][5]

Core Physicochemical Characteristics

This compound is typically encountered as a liquid, ranging from colorless to a light orange or yellow hue.[3][6] Its stability and utility as a reagent are underpinned by its distinct physical properties, which are crucial for reaction planning and execution.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52516-30-0 | [3][6][7] |

| Molecular Formula | C₉H₁₀F₃N | [3][7] |

| Molecular Weight | 189.18 g/mol | [3][7] |

| Appearance | Light orange to yellow to green clear liquid | [3] |

| Boiling Point | 77 °C | [6][8] |

| Density | ~1.186 - 1.2 g/mL | [3][6][8] |

| Refractive Index (n20D) | ~1.463 - 1.47 | [3][6][8] |

| pKa | 9.73 ± 0.10 (Predicted) | [6] |

| Flash Point | 81 °C | [6][8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Light sensitive. | [6][8] |

Synthesis Protocol: Reduction of a Nitrile Intermediate

The most direct and common laboratory synthesis of this compound involves the chemical reduction of its nitrile precursor, 3-(Trifluoromethyl)phenylacetonitrile (CAS 2338-76-3).[6] This nitrile is readily available commercially, making this a convergent and efficient final step.[9][10] The choice of a potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is critical for the complete reduction of the nitrile functional group to a primary amine without affecting the trifluoromethyl group or the aromatic ring.

Experimental Workflow: LiAlH₄ Reduction

This protocol outlines a representative procedure. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as LiAlH₄ reacts violently with water.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, add a calculated amount of Lithium Aluminum Hydride (LiAlH₄).

-

Suspend the LiAlH₄ in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Nitrile Precursor

-

Dissolve 3-(Trifluoromethyl)phenylacetonitrile in the same anhydrous solvent.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Causality Note: This exothermic reaction requires careful temperature management to prevent side reactions and ensure safety.

Step 3: Reaction and Monitoring

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting nitrile is fully consumed.

Step 4: Quenching and Work-up

-

Cool the reaction mixture back to 0 °C.

-

Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.

-

Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

Step 5: Isolation and Purification

-

Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via LiAlH₄ reduction.

Pharmacological Profile and Postulated Mechanism of Action

While this compound is primarily utilized as a chemical intermediate, its core structure provides a basis for understanding the pharmacology of its more complex derivatives. Substituted phenethylamines are a broad class of compounds renowned for their psychoactive effects, often acting as central nervous system (CNS) stimulants or hallucinogens.[4][5]

The mechanism of action for phenethylamines typically involves the modulation of monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin.[11] It is postulated that this compound, like its parent compound, can function as a trace amine-associated receptor 1 (TAAR1) agonist and a releasing agent for monoamine neurotransmitters.[11][[“]] The trifluoromethyl group critically enhances lipophilicity, which can facilitate passage across the blood-brain barrier, and increases metabolic stability by blocking sites susceptible to enzymatic oxidation.[2]

The general mechanism involves:

-

Entry into Neuron: The molecule enters monoaminergic neurons via transporters like the dopamine transporter (DAT).

-

VMAT2 Interaction: Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: The resulting high cytoplasmic concentration of neurotransmitters causes the reversal of membrane transporters (e.g., DAT), leading to a significant efflux of dopamine, norepinephrine, and/or serotonin into the synaptic cleft.[11]

It is noteworthy that 2-(3-(Trifluoromethyl)phenyl)ethanamine is a known human metabolite of (s)-norfenfluramine, a serotonergic agent, highlighting its biological relevance.[13]

Diagram: Postulated Synaptic Mechanism of Action

Caption: Monoamine release via transporter reversal and VMAT2 disruption.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile scaffold for molecular expansion and modification.[14]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3] Its structure has been incorporated into molecules designed as potential spasmolytics and psychotherapeutic agents.[15] The trifluoromethyl group is often used as a bioisostere for chlorine atoms and can significantly enhance binding affinity and metabolic stability.[2]

-

Agrochemicals: The compound is used in the formulation of next-generation pesticides and herbicides, where the trifluoromethyl group contributes to increased efficacy and stability of the final product.[3][10]

-

Materials Science: Researchers are exploring its use in creating advanced polymers and coatings that require specific chemical properties for enhanced durability and resistance.[3]

Safety and Toxicological Profile

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as corrosive and can cause severe tissue damage upon contact.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [6][16] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [6][16][17] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][17] |

| Hazard Class | 8 (Corrosive) | [6] |

Note: The hydrochloride salt form (CAS 141029-17-6) is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[18]

Due to its corrosive nature, all handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

Conclusion

This compound stands out not as an end-product, but as a critical enabler in chemical innovation. Its strategic design, combining the pharmacologically significant phenethylamine core with the powerful trifluoromethyl group, provides a platform for developing novel molecules with enhanced potency, selectivity, and metabolic stability. For researchers and drug development professionals, this compound is an essential tool for accessing new chemical space and advancing the frontiers of medicinal chemistry, agrochemistry, and material science.

References

-

Molbase. (n.d.). This compound | 52516-30-0. Retrieved from [Link]

- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Google Patents. (1974). US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.

-

Chemchart. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile (2338-76-3). Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69883, 2-(Trifluoromethyl)phenethylamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104223, Phenethylamine, m-trifluoromethyl-. Retrieved from [Link]

-

Fenderson5555. (2021, May 17). Trifluoromethylated phenethylamines [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

-

PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (1998). Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. Retrieved from [Link]

-

Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Details for Phenethylamines [unodc.org]

- 6. This compound | 52516-30-0 [chemicalbook.com]

- 7. This compound | 52516-30-0 [chemicalbook.com]

- 8. 52516-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemchart.com [chemchart.com]

- 10. chembk.com [chembk.com]

- 11. Phenethylamine - Wikipedia [en.wikipedia.org]

- 12. consensus.app [consensus.app]

- 13. Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. targetmol.com [targetmol.com]

- 15. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. This compound hydrochloride 97 141029-17-6 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)phenethylamine is a significant chemical intermediate and a structural analog of phenethylamine, a class of compounds with broad pharmacological activities.[1][2] The introduction of a trifluoromethyl (CF3) group onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, pharmacology, analytical methodologies, and safety considerations. The information presented herein is intended to support research and development efforts involving this compound and its derivatives.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-(3-(trifluoromethyl)phenyl)ethan-1-amine, possesses a core phenethylamine structure with a trifluoromethyl group substituted at the meta-position (position 3) of the benzene ring.[1][3]

Molecular Formula: C9H10F3N[1][4] Molecular Weight: 189.18 g/mol [1][5]

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect decreases the electron density of the aromatic ring and influences the basicity of the amino group. The CF3 group also significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. The presence of the trifluoromethyl group is a common strategy in drug design to improve pharmacokinetic properties.[6]

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 52516-30-0 | [1][7] |

| Boiling Point | 77 °C | [1][7] |

| Density | 1.186 g/cm³ | [1][7] |

| Refractive Index | 1.4635-1.4655 | [1][7] |

| Flash Point | 81 °C | [1][7] |

| pKa | 9.73 ± 0.10 (Predicted) | [1] |

| Form | Liquid | [1][7] |

| Color | Colorless to pale yellow | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reduction of a corresponding nitrile or the reductive amination of a ketone. A common synthetic route starts from 3-(trifluoromethyl)benzonitrile.

Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)benzonitrile

This protocol describes a laboratory-scale synthesis of this compound from 3-(trifluoromethyl)benzonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).

Materials:

-

3-(Trifluoromethyl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Diethyl Ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(trifluoromethyl)benzonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0 °C. The use of an inert atmosphere and anhydrous conditions is critical as LiAlH4 reacts violently with water.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile group to the primary amine.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath. This procedure is essential for safely neutralizing the excess LiAlH4 and precipitating the aluminum salts.

-

Work-up: The resulting slurry is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.

Causality: The choice of LiAlH4 as the reducing agent is due to its high reactivity, which is necessary for the efficient reduction of the electron-deficient nitrile group. THF is an ideal solvent as it is anhydrous and can dissolve both the starting material and the LiAlH4.

Diagram: General Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

As a substituted phenethylamine, this compound is expected to interact with monoamine neurotransmitter systems.[2] While specific pharmacological data for this exact compound is not extensively published in mainstream literature, its structural similarity to other phenethylamines suggests potential activity as a central nervous system stimulant.[2][8]

The trifluoromethyl group's position can influence receptor binding and transporter affinity. For instance, related compounds like fenfluramine (which has a trifluoromethyl group at the 3-position) are known to act as serotonin releasing agents.[1] It is plausible that this compound could modulate the activity of serotonin, dopamine, and norepinephrine transporters.

Hypothesized Mechanism of Action:

-

Transporter Interaction: The molecule may bind to and inhibit the reuptake of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) by their respective transporters (SERT, DAT, NET).

-

TAAR1 Agonism: Like other phenethylamines, it may act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which can modulate the activity of monoamine systems.[8]

-

VMAT2 Inhibition: It could potentially inhibit the Vesicular Monoamine Transporter 2 (VMAT2), leading to an increase in the cytoplasmic concentration of monoamines and subsequent reverse transport.[8]

Diagram: Potential Pharmacological Interactions

Caption: Hypothesized interactions of this compound with key neurological targets.

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are crucial for research and quality control. Several analytical techniques are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like phenethylamines.

Protocol: GC-MS Analysis with Derivatization Due to the polar nature of the primary amine, derivatization is often employed to improve chromatographic peak shape and thermal stability. Trifluoroacetic anhydride (TFA) is a common derivatizing agent.[9]

Materials:

-

Sample containing this compound

-

Trifluoroacetic anhydride (TFA)

-

Ethyl acetate (or other suitable solvent)

-

GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation: A known amount of the sample is dissolved in ethyl acetate.

-

Derivatization: An excess of TFA is added to the sample solution. The mixture is heated (e.g., at 60 °C for 15 minutes) to facilitate the reaction between the amine and the anhydride, forming a stable trifluoroacetyl derivative.[9]

-

Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

-

Analysis: The components are separated on the GC column based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting fragmentation pattern is used for identification.

Causality: Derivatization with TFA replaces the active hydrogen on the amine with a non-polar trifluoroacetyl group. This reduces the compound's polarity, minimizing tailing on the GC column and leading to sharper, more symmetrical peaks and improved sensitivity.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique, particularly for non-volatile derivatives or when analyzing complex matrices. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[11] Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Applications and Research Directions

This compound serves primarily as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structural motif is found in a variety of biologically active compounds.

Current and Potential Applications:

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various drug candidates.[1]

-

Research Chemical: It is used in structure-activity relationship (SAR) studies to understand how the trifluoromethyl group influences the pharmacological profile of phenethylamines.

-

Agrochemicals: The phenethylamine scaffold is also present in some pesticides.[1]

Future research may focus on developing novel derivatives of this compound with specific pharmacological activities, such as selective serotonin reuptake inhibitors (SSRIs) or agents targeting other central nervous system disorders. The unique properties conferred by the trifluoromethyl group make it an attractive starting point for such endeavors.[6]

Safety and Toxicology

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][12]

Hazard Information:

-

GHS Pictograms: GHS05 (Corrosion)[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)[1][12]

-

Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338[1]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place under an inert gas (nitrogen or argon) at 2–8 °C.[1][7] Keep the container tightly closed.

-

In case of exposure: Immediately call a poison center or doctor. If on skin or in eyes, rinse cautiously with water for several minutes.

The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with extreme care by trained personnel in a controlled laboratory setting.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its unique molecular structure, characterized by the presence of a trifluoromethyl group, imparts desirable physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, analytical methodologies, and safety precautions is essential for its effective and safe utilization in research and industrial applications. This guide has provided a comprehensive overview of these key aspects to support the scientific community in their work with this important compound.

References

- US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents. (n.d.).

-

Substituted phenethylamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

2-(Trifluoromethyl)phenethylamine | C9H10F3N | CID 69883 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride - the NIST WebBook. (n.d.). NIST. [Link]

-

Analysis of Phenethylamines Using On-Column TFA Derivatization - SHIMADZU CORPORATION. (n.d.). Shimadzu. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). MDPI. [Link]

-

Phenethylamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Trifluoromethylated phenethylamines - YouTube. (2021). YouTube. [Link]

-

Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed. (n.d.). PubMed. [Link]

-

The Prohibited List | World Anti Doping Agency - WADA. (2019). WADA. [Link]

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate. (2002). ResearchGate. [Link]

-

Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed. (2002). PubMed. [Link]

Sources

- 1. This compound | 52516-30-0 [chemicalbook.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-[3-(Trifluoromethyl)phenyl]ethylamine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(Trifluoromethyl)phenethylamine | C9H10F3N | CID 69883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 52516-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. shimadzu.com [shimadzu.com]

- 10. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenethylamine: Pathways and Protocols

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for 3-(trifluoromethyl)phenethylamine, a key building block in the development of various pharmaceuticals and research chemicals. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and increased lipophilicity, making its incorporation into phenethylamine scaffolds a subject of significant interest for medicinal chemists and drug development professionals. This document details four principal synthetic routes, offering step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations. The presented methodologies are grounded in established chemical literature and are intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

The phenethylamine skeleton is a ubiquitous pharmacophore found in a vast array of biologically active compounds, including neurotransmitters, hormones, and a wide range of synthetic drugs. Modification of the aromatic ring with a trifluoromethyl (CF3) group can profoundly influence the pharmacological profile of these molecules. The high electronegativity and lipophilicity of the CF3 group can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of enzymatic oxidation, and increase passive diffusion across biological membranes. Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. This guide elucidates the core synthetic strategies for accessing this valuable compound, providing the necessary technical details for practical implementation in a research setting.

Part 1: Synthesis via Reduction of 3-(Trifluoromethyl)phenylacetonitrile

This is one of the most direct and efficient routes to this compound. The pathway involves the synthesis of 3-(trifluoromethyl)phenylacetonitrile followed by the reduction of the nitrile functional group to a primary amine.

Logical Workflow

A Spectroscopic Guide to 3-(Trifluoromethyl)phenethylamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Trifluoromethyl)phenethylamine, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into data acquisition and interpretation, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a substituted phenethylamine derivative characterized by the presence of a trifluoromethyl group at the meta-position of the phenyl ring. The trifluoromethyl group is a crucial pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in complex biological matrices. This guide serves as an authoritative reference for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the aminoethyl side chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | m | 2H | Ar-H |

| ~7.35 | m | 2H | Ar-H |

| ~2.95 | t, J ≈ 7.0 Hz | 2H | -CH₂-CH₂-NH₂ |

| ~2.80 | t, J ≈ 7.0 Hz | 2H | -CH₂-CH₂-NH₂ |

| ~1.5 (broad s) | s (broad) | 2H | -NH₂ |

Expertise & Experience in ¹H NMR Analysis:

The broad singlet for the amine protons (-NH₂) is a classic characteristic resulting from quadrupole broadening by the ¹⁴N nucleus and chemical exchange with residual water or other amine molecules.[1] Addition of a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear due to proton-deuterium exchange, a definitive method for confirming its presence.[1] The aromatic region will likely present as a complex multiplet due to the meta-substitution pattern, breaking the symmetry of the ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons, and its carbon signal will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~142 | s | Ar-C -CH₂ |

| ~131 | q, J ≈ 32 Hz | C -CF₃ |

| ~129 | s | Ar-C H |

| ~125 | q, J ≈ 272 Hz | -C F₃ |

| ~124 | s | Ar-C H |

| ~123 | s | Ar-C H |

| ~43 | s | -CH₂-C H₂-NH₂ |

| ~39 | s | -C H₂-CH₂-NH₂ |

Trustworthiness in ¹³C NMR Interpretation:

The large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 272 Hz for the -CF₃ carbon is a hallmark of the trifluoromethyl group.[1][2] The carbon directly attached to the CF₃ group will also exhibit a smaller two-bond coupling (²JCCF). The presence of these characteristic quartets provides unequivocal evidence for the trifluoromethyl moiety.[1]

Experimental Protocol for NMR Data Acquisition

A standardized and well-calibrated experimental setup is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for improved signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Employ a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for all carbons except those coupled to fluorine.[4]

-

A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Logical Workflow for NMR Analysis:

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and alkyl chain, and the C-F bonds of the trifluoromethyl group.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H symmetric and asymmetric stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Medium | N-H bending (scissoring) |

| 1600, 1480 | Medium-Weak | Aromatic C=C stretching |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| 1250-1020 | Medium | C-N stretching |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Authoritative Grounding in IR Interpretation:

The presence of two bands in the 3400-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[5] The strong and broad absorptions in the 1350-1100 cm⁻¹ range are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group. A product specification sheet from a commercial supplier confirms that the infrared spectrum of this compound conforms to its known structure, underscoring the reliability of these characteristic bands for identification.[6]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.[7]

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Logical Flow for ATR-FTIR Analysis:

Caption: Sequential steps for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Predicted Mass Spectrum Data (EI-MS):

-

Molecular Ion (M⁺˙): m/z 189. This corresponds to the molecular weight of this compound (C₉H₁₀F₃N).

-

Major Fragments:

-

m/z 160: [M - NHCH₂]⁺˙ - Loss of the ethylamine radical via benzylic cleavage.

-

m/z 30: [CH₂NH₂]⁺ - The iminium ion formed by α-cleavage, a characteristic fragmentation for primary amines.[9]

-

Expertise & Experience in EI-MS Fragmentation:

The most prominent fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium ion or a substituted benzyl cation.[9][10] However, for primary amines, α-cleavage to form the [CH₂NH₂]⁺ iminium ion at m/z 30 is also a very common and diagnostically significant fragmentation.[9] The relative abundance of the molecular ion may be low due to the high energy of electron ionization.

Experimental Protocol for GC-EI-MS

Gas chromatography coupled with mass spectrometry is a standard method for the analysis of volatile and semi-volatile organic compounds.

Step-by-Step GC-EI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Implement a temperature gradient to ensure good separation and peak shape (e.g., start at 70 °C, ramp to 280 °C).

-

-

Mass Spectrometry:

-

Ion Source: Electron ionization at 70 eV is the standard for generating reproducible fragmentation patterns.[9]

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 20-300).

-

Data Analysis Pathway in MS:

Caption: Fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data of this compound, as elucidated through NMR, IR, and MS, provide a detailed and self-validating molecular portrait. The characteristic signals in each spectroscopic technique—the complex aromatic multiplets and broad amine signal in ¹H NMR, the C-F coupled quartets in ¹³C NMR, the primary amine and C-F stretches in IR, and the predictable fragmentation pattern in MS—collectively serve as a robust analytical fingerprint. The protocols and interpretations provided in this guide are grounded in established scientific principles and are designed to empower researchers to confidently identify and characterize this important molecule in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Nature Protocols. (2009). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

PubMed. (2007). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Retrieved from [Link]

-

Chen, B. H., Liu, J. T., Chen, H. M., & Lin, C. H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

University of Virginia. (n.d.). Experimental section General. Retrieved from [Link]

-

LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Taiwan Normal University. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

ACS Publications. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Retrieved from [Link]

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]

-

PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

University of Colorado. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenethylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. rsc.org [rsc.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 10. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

Physical and chemical characteristics of 3-(Trifluoromethyl)phenethylamine

An In-Depth Technical Guide to 3-(Trifluoromethyl)phenethylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. The document details its core physical and chemical characteristics, outlines robust protocols for its chemical synthesis, and delves into its analytical characterization. A central focus is placed on the causal relationship between its structure—specifically the influence of the meta-positioned trifluoromethyl group—and its chemical reactivity and potential biological significance. By contextualizing this compound as a key structural analog and synthetic precursor to pharmacologically active molecules like Fenfluramine, this guide serves as an essential resource for researchers, chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative of toluene where the methyl group is replaced by a 2-aminoethyl chain and a hydrogen on the phenyl ring is substituted with a trifluoromethyl (CF₃) group. This CF₃ group is a bioisostere of a methyl or chloro group but imparts profoundly different electronic properties, which are foundational to its utility in pharmaceutical design.[1][2]

The primary identifiers and key physical properties are summarized below. The data represents the free base form unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine | [3] |

| Synonyms | 3-(2-Aminoethyl)benzotrifluoride, m-Trifluoromethylphenethylamine | [4] |

| CAS Number | 52516-30-0 | [3][4] |

| Molecular Formula | C₉H₁₀F₃N | [4][5] |

| Molecular Weight | 189.18 g/mol | [4][5] |

| Appearance | Clear, colorless to light yellow liquid | [3][6] |

| Boiling Point | ~208-210 °C (at 760 mmHg); 77 °C (pressure not specified, likely vacuum) | [5][6] |

| Density | ~1.186 g/cm³ | [4][5] |

| Refractive Index | 1.4635 - 1.4655 (at 20°C) | [3][4] |

| pKa (Predicted) | 9.73 ± 0.10 | [4][5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether) | [6] |

Insight for the Researcher: The high electronegativity of the CF₃ group enhances the molecule's lipophilicity and metabolic stability, two critical parameters in drug design.[1] The predicted pKa is typical for a primary phenethylamine, indicating it will be protonated at physiological pH, which is a key consideration for receptor binding and bioavailability.

Analytical Characterization: A Predictive Approach

Mass Spectrometry (MS)

Under Electron Ionization (EI), the primary fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (benzylic cleavage), resulting in a stable benzylic or tropylium-type cation.[7]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 189.

-

Base Peak: The most prominent peak (base peak) is predicted to be at m/z = 159 . This fragment, [C₈H₅F₃]⁺, results from the loss of the •CH₂NH₂ radical (30 Da), a characteristic fragmentation for primary phenethylamines.[8]

-

Other Fragments: A fragment at m/z = 30 ([CH₂NH₂]⁺) may also be observed.

Caption: Predicted EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.3 - 7.6 | Multiplet (m) | 4H |

| -CH₂-Ar (β-protons) | ~2.9 | Triplet (t) | 2H |

| -CH₂-N (α-protons) | ~3.1 | Triplet (t) | 2H |

| -NH₂ | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |

Causality Note: The aromatic protons are deshielded by the ring current and the electron-withdrawing CF₃ group. The two methylene groups will appear as coupled triplets, forming a characteristic ethyl chain pattern. The amine protons are exchangeable and their signal is often broad and can vary in chemical shift depending on solvent and concentration.

The carbon spectrum will be characterized by the strong deshielding effect of the fluorine atoms on the CF₃ carbon and the ipso-carbon of the aromatic ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| CF₃ | ~124 | Quartet (q, ¹JCF ≈ 272 Hz) |

| Aromatic C-CF₃ (ipso) | ~131 | Quartet (q, ²JCF ≈ 33 Hz) |

| Aromatic CH (4C) | 123 - 135 | Singlets or small doublets/triplets |

| Aromatic C-CH₂ (ipso) | ~140 | Singlet |

| -CH₂-Ar (β-carbon) | ~39 | Singlet |

| -CH₂-N (α-carbon) | ~43 | Singlet |

Causality Note: The CF₃ carbon signal will be a prominent quartet with a large one-bond C-F coupling constant (~272 Hz).[4] The carbon to which it is attached (C3 of the ring) will also be a quartet, but with a much smaller two-bond coupling constant (~33 Hz).[4]

This is a key technique for confirming the presence and purity of the compound.

-

Expected Chemical Shift: A single, sharp singlet is expected for the three equivalent fluorine atoms. Its chemical shift relative to CFCl₃ would be approximately -63 ppm , which is characteristic of an aromatic trifluoromethyl group.[4][6]

Chemical Synthesis Methodologies

The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding nitrile, 3-(Trifluoromethyl)phenylacetonitrile (CAS 2338-76-3). This precursor can be prepared from 3-(trifluoromethyl)benzyl chloride or bromide via cyanation.[9] Two robust reduction protocols are presented below.

Protocol 1: Reduction via Lithium Aluminum Hydride (LAH)

This method is highly effective and typically provides excellent yields, but requires stringent anhydrous conditions due to the high reactivity of LAH.

Caption: Standard workflow for the LAH reduction of a nitrile to a primary amine.

Step-by-Step Methodology:

-

Inert Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

LAH Suspension: Under a positive pressure of inert gas, charge the flask with lithium aluminum hydride (1.5 equivalents) and suspend it in anhydrous tetrahydrofuran (THF, ~10 volumes). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 3-(Trifluoromethyl)phenylacetonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Workup/Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (1 mL per 1 g of LAH used), followed by 15% aqueous sodium hydroxide (1 mL per 1 g of LAH), and finally water again (3 mL per 1 g of LAH). This "Fieser workup" procedure is crucial for safety and generates a granular precipitate of aluminum salts that is easily filtered.

-

Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or diethyl ether. Combine the filtrate and washes, and separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final amine as a clear liquid.

Expertise & Causality: The sequential addition of water and NaOH is a standard, safe, and effective method to quench reactive LAH and precipitate aluminum hydroxides. The use of anhydrous solvents is non-negotiable, as LAH reacts violently with water.

Protocol 2: Catalytic Hydrogenation

This method is safer and more amenable to large-scale synthesis, avoiding pyrophoric reagents. However, it may require specialized high-pressure equipment.

Step-by-Step Methodology:

-

Catalyst and Substrate: In a hydrogenation vessel (e.g., a Parr shaker), combine 3-(Trifluoromethyl)phenylacetonitrile (1.0 equivalent) with a suitable solvent, typically methanol or ethanol containing ammonia. The ammonia is critical to prevent the formation of secondary amine byproducts.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney® Nickel (as a slurry in water or ethanol, ~5-10% by weight) or Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi, substrate-dependent). Heat the mixture (e.g., to 40-60 °C) and agitate until hydrogen uptake ceases.

-

Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst.[10]

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Trustworthiness Note: The catalyst is pyrophoric, especially after the reaction. It must be kept wet with solvent during filtration and handled with care. Filtering through Celite® ensures complete removal.[10]

Chemical Reactivity and Scientific Insights

The chemical behavior of this compound is dominated by two key structural features: the nucleophilic primary amine and the electronically modified aromatic ring.

-

The Amine Group: As a primary amine, it undergoes all typical reactions: salt formation with acids, acylation with acid chlorides or anhydrides to form amides, and alkylation to form secondary and tertiary amines. Its basicity makes it a useful building block for introducing the phenethylamine scaffold.

-

The Trifluoromethylated Ring: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has two major consequences for the aromatic ring:

-

Deactivation: The ring is significantly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation) compared to benzene or toluene. The electron density of the π-system is reduced, making it a poorer nucleophile.[4]

-

Meta-Direction: Should an electrophilic substitution reaction be forced to occur, the incoming electrophile will be directed to the meta positions (C5, relative to the ethylamine chain). This is because the carbocation intermediates formed from ortho or para attack would place the positive charge adjacent to the already electron-deficient carbon bearing the CF₃ group, a highly destabilizing arrangement. The meta-attack intermediate avoids this unfavorable situation.[4]

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate and structural motif in medicinal chemistry.

-

Pharmaceutical Intermediate: Its primary use is as a building block for more complex active pharmaceutical ingredients (APIs).[9] The trifluoromethylphenyl group is present in numerous approved drugs, where it often enhances membrane permeability, metabolic stability (by blocking oxidative metabolism at that position), and receptor binding affinity.[1][2]

-

Analog to Fenfluramine: The compound is a direct structural precursor to Fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine), a well-known anorectic and anti-seizure medication.[5][11] Fenfluramine's mechanism of action involves promoting the release of serotonin and acting as an agonist at certain serotonin receptors (e.g., 5-HT₂).[6][11][12] Research into analogs of Fenfluramine logically starts with or involves this compound as a key synthetic starting material. Understanding the properties of this core structure is therefore essential for scientists developing novel serotonergic agents for treating conditions like epilepsy (e.g., Dravet syndrome), obesity, or psychiatric disorders.[5][6]

Safety and Handling

-

Hazard Classification: this compound is classified as corrosive. It can cause severe skin burns and serious eye damage.[12]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[12]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[4][5] It is also noted to be light-sensitive.[4][13]

-

References

-

PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 11, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved January 11, 2026, from [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved January 11, 2026, from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Fenfluramine. Retrieved January 11, 2026, from [Link]

-

Frontiers in Neurology. (n.d.). Fenfluramine: a plethora of mechanisms? Retrieved January 11, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride?. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenethylamine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved January 11, 2026, from [Link]

-